molecular formula C35H53N7O7 B1668382 2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo- CAS No. 189036-01-9

2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo-

Cat. No. B1668382
M. Wt: 683.8 g/mol
InChI Key: OOEXUWDNTCTJMI-ZJHKYUCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CEP-1612 is a proteasome inhibitor responsible for the proteolysis of important cell cycle and apoptosis-regulatory proteins. CEP-1612 helps to induce p21WAF1 and p27KIP1 expression and apoptosis and inhibits tumor growth of the human lung cancer. CEP1612 is a promising candidate for further development as an anticancer drug and demonstrate the feasibility of using proteasome inhibitors as novel antitumor agents.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Sah, Saraswat, and Manu (2011) detailed the synthesis of phthalyl substituted imidazolones and Schiff bases from a precursor related to 2H-Isoindole-2-decanamide. These compounds demonstrated antibacterial and antifungal activities against pathogens like E. coli and C. albicans (Sah, Saraswat, & Manu, 2011).

Molecular Structure Analysis

  • Struga et al. (2007) synthesized two N-aminoimides related to the compound and analyzed their molecular and crystal structures, observing unique hydrogen bonding patterns and electrostatic interactions (Struga et al., 2007).

Novel Synthetic Methods

  • Sato et al. (1990) described novel synthetic methods to produce various isoindoles with functional groups like carbonyl and imino, which have potential applications in further chemical transformations (Sato et al., 1990).

Applications in Organic Synthesis

  • Schöllkopf (1977) discussed α-metalated isocyanides, related to the compound , for their use in organic synthesis, particularly in forming heterocycles and as synthons for primary amines (Schöllkopf, 1977).

Anticancer Research

  • Mansour et al. (2021) explored the synthesis of various derivatives of the compound for potential anticancer properties (Mansour et al., 2021).

Chemical Reactivity Studies

  • Barrett, Kahwa, and Williams (1996) studied the formylation and alkylation reactions of secondary amines related to the compound, highlighting its reactivity in different chemical contexts (Barrett, Kahwa, & Williams, 1996).

Decarboxylative Cyclisation Studies

  • Gabbutt et al. (2002) researched enamino acids derived from compounds similar to 2H-Isoindole-2-decanamide for their decarboxylative cyclisation to pyrroles and isoindoles (Gabbutt et al., 2002).

properties

CAS RN

189036-01-9

Product Name

2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo-

Molecular Formula

C35H53N7O7

Molecular Weight

683.8 g/mol

IUPAC Name

N-[(2S)-5-[[amino(nitramido)methylidene]amino]-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-2-cyclopentyl-10-(1,3-dioxoisoindol-2-yl)decanamide

InChI

InChI=1S/C35H53N7O7/c1-24(2)22-26(23-43)38-32(45)30(19-13-20-37-35(36)40-42(48)49)39-31(44)27(25-14-8-9-15-25)16-7-5-3-4-6-12-21-41-33(46)28-17-10-11-18-29(28)34(41)47/h10-11,17-18,23-27,30H,3-9,12-16,19-22H2,1-2H3,(H,38,45)(H,39,44)(H3,36,37,40)/t26-,27?,30-/m0/s1

InChI Key

OOEXUWDNTCTJMI-ZJHKYUCMSA-N

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3

SMILES

CC(C)CC(C=O)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CEP 1612
CEP-1612
CEP1612
phthalimide-(CH2)8CH(cyclopentyl)CO-Arg(NO2)-Leu-H
phthalimide-(CH2)8CH(cyclopentyl)CO-nitroarginyl-leucinal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 2
2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 3
2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 4
2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 5
2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo-
Reactant of Route 6
2H-Isoindole-2-decanamide, alpha-cyclopentyl-N-((1S)-1-((((1S)-1-formyl-3-methylbutyl)amino)carbonyl)-4-((imino(nitroamino)methyl)amino)butyl)-1,3-dihydro-1,3-dioxo-

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